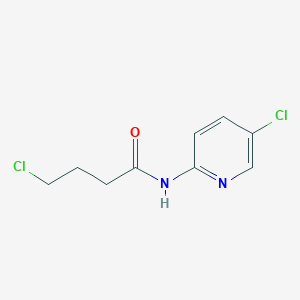

4-chloro-N-(5-chloropyridin-2-yl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-chloro-N-(5-chloropyridin-2-yl)butanamide” is a chemical compound with the molecular formula C9H10Cl2N2O .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “(4-Chloropyridin-2-yl)methanamine” involves various steps including hydroxylation, N-demethylation, nitrogen-to-carbon cyclization, formation of a pyrimidone ring, oxidation of alcohols to carboxylic acids, amide-bridge cleavage, amine hydrolysis, and O-glucuronidation . Another process for the preparation of chlorantraniliprole, which may be related, has been patented .Physical And Chemical Properties Analysis

The physical form of related compounds such as “(4-Chloropyridin-2-yl)methanamine” is reported to be a pale-yellow to yellow-brown to red-brown liquid or sticky oil to semi-solid . The compound “this compound” is expected to have similar physical and chemical properties.Scientific Research Applications

Synthesis and Biological Activity : A study by Raza et al. (2019) describes the synthesis of various N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}butanamides, starting with 4-chlorobutanoyl chloride and testing their biological activity. This research demonstrates the compound's potential in the formulation of depigmentation drugs with minimal side effects (Raza et al., 2019).

Chemical Complexation : Zimmerman et al. (1991) explored the complexation of nucleotide bases by molecular tweezers with active site carboxylic acids. This study highlights the compound's role in chemical interactions and its potential applications in biochemical research (Zimmerman et al., 1991).

Solvent Properties in Fuel Extraction : Verdía et al. (2017) investigated the role of pyridinium substituent in ionic liquids (ILs) as extracting agents for pyridine from fuels. This research underscores the compound's utility in enhancing solvent properties for fuel extraction (Verdía et al., 2017).

Potential in Drug Design : Nazir et al. (2018) focused on the synthesis of novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butamides. This study showcases the compound's relevance in drug design, particularly as urease enzyme inhibitors (Nazir et al., 2018).

In-vitro and In-silico Approaches in Drug Synthesis : Munshi et al. (2021) described the synthesis of new Schiff base ligands and their in-vitro and in-silico analysis. This research highlights the compound's application in drug synthesis and its potential biological efficiency (Munshi et al., 2021).

Anticonvulsant Properties : Kamiński et al. (2015) synthesized new hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)butanamides, demonstrating broad-spectrum anticonvulsant activity. This suggests the compound's potential in the development of new antiepileptic drugs (Kamiński et al., 2015).

Mechanism of Action

Target of Action

The primary targets of 4-chloro-N-(5-chloropyridin-2-yl)butanamide are currently unknown

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . These effects can be diverse, ranging from changes in gene expression to alterations in cellular metabolism, depending on the compound’s specific targets and mode of action.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors include pH, temperature, presence of other molecules, and cellular context. For instance, the compound’s stability could be affected by storage conditions, such as temperature and light exposure .

Properties

IUPAC Name |

4-chloro-N-(5-chloropyridin-2-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2N2O/c10-5-1-2-9(14)13-8-4-3-7(11)6-12-8/h3-4,6H,1-2,5H2,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGIORPWZMAUTBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)NC(=O)CCCCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-N-[2-(thiophen-2-YL)ethyl]pyridine-3-carboxamide](/img/structure/B2941065.png)

![N-(4-bromophenyl)-2-((3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2941066.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2941076.png)

![(E)-methyl 2-cyano-3-(2-(2,3-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate](/img/structure/B2941078.png)